Methyl 6-formyl-1H-indole-2-carboxylate, also known as MFIC, is an organic compound belonging to the indole family. It has a chemical formula of C₁₂H₉NO₃ and is characterized by a yellowish solid appearance. This compound is particularly notable for its unique structural features, which include a formyl group at the sixth position and a carboxylate ester at the second position of the indole ring. The compound is soluble in dichloromethane, chloroform, and ethyl acetate, with a melting point range of 160-165 °C and a boiling point of 404.1 °C at 760 mmHg.
Methyl 6-formyl-1H-indole-2-carboxylate exhibits a range of biological activities:
Its mechanism of action may involve interactions with cellular proteins and enzymes that regulate apoptosis and other critical pathways in cancer cells.
Methyl 6-formyl-1H-indole-2-carboxylate can be synthesized through various methods:
Methyl 6-formyl-1H-indole-2-carboxylate has diverse applications across various fields:
Studies on methyl 6-formyl-1H-indole-2-carboxylate have focused on its interactions with biological macromolecules. Its formyl group may participate in hydrogen bonding and other interactions that influence its biological activity. Research indicates that this compound interacts with specific molecular targets within cells, potentially modulating various biochemical pathways related to cell growth and apoptosis .
Methyl 6-formyl-1H-indole-2-carboxylate can be compared to several similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-formyl-1H-indole-2-carboxylate | Lacks the methoxy group | May exhibit different biological activities |
| Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | Contains methoxy at the third position | Different substitution pattern affects properties |
| Methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate | Benzyl group at first position | Unique structural features enhance reactivity |
The uniqueness of methyl 6-formyl-1H-indole-2-carboxylate lies in its specific substitution pattern, which confers distinct biological activities and chemical properties compared to other indole derivatives.